molecular formula C15H15NO4 B7480095 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one

7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one

Cat. No. B7480095
M. Wt: 273.28 g/mol
InChI Key: YGQORAGTMHWPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one, also known as KF-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of coumarin derivatives and has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.

Advantages and Limitations for Lab Experiments

7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has several advantages for lab experiments, including its high purity and stability. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has some limitations, including its relatively low water solubility and limited bioavailability.

Future Directions

There are several future directions for the study of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one. One potential direction is the development of novel formulations or delivery methods to improve its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one and to identify its molecular targets. Finally, more preclinical studies are needed to evaluate the efficacy and safety of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one in animal models before clinical trials can be conducted.

Synthesis Methods

7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one can be synthesized through a multistep process involving the condensation of 4-hydroxycoumarin with 2-pyrrolidone, followed by reaction with ethyl bromoacetate and finally cyclization with sodium ethoxide. This method has been optimized to produce high yields of pure 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one and has been used in numerous studies.

Scientific Research Applications

7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been found to have antioxidant properties, which can protect cells from oxidative damage caused by reactive oxygen species. 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

7-(2-oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-14(16-7-1-2-8-16)10-19-12-5-3-11-4-6-15(18)20-13(11)9-12/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQORAGTMHWPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one

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